Potassium n-propoxide, in n-propanol

Catalog No.
S1517324
CAS No.
16872-93-8
M.F
C3H8KO
M. Wt
99.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium n-propoxide, in n-propanol

CAS Number

16872-93-8

Product Name

Potassium n-propoxide, in n-propanol

IUPAC Name

potassium;propan-1-olate

Molecular Formula

C3H8KO

Molecular Weight

99.19 g/mol

InChI

InChI=1S/C3H8O.K/c1-2-3-4;/h4H,2-3H2,1H3;

InChI Key

PMXKWEPBGALTJL-UHFFFAOYSA-N

SMILES

CCC[O-].[K+]

Canonical SMILES

CCCO.[K]

Organic Synthesis:

  • Deprotonation

    KNP is a powerful deprotonating agent due to the high electronegativity of oxygen and the positive charge on potassium. This property makes it valuable for generating carbanions, which are nucleophiles crucial in various organic reactions for creating carbon-carbon and carbon-heteroatom bonds []. For instance, KNP is used in the Claisen condensation reaction for synthesizing β-ketoesters.

  • Alkoxide transfer

    KNP can act as an alkoxide source, transferring the propyl group (CH3CH2CH2O-) to other molecules. This functionality is employed in etherification reactions for the formation of ethers [].

Polymer Chemistry:

  • Ring-opening polymerization: KNP serves as an initiator for ring-opening polymerization (ROP) of cyclic esters and carbonates. It cleaves the cyclic ring, allowing for the formation of polyesters and polycarbonates with specific properties []. This technique is being explored for the development of biodegradable polymers for biomedical applications.

Catalysis:

  • Organic catalyst: KNP can act as a homogeneous catalyst in various organic reactions. For example, it can promote aldol condensation reactions for creating carbon-carbon bonds between carbonyl compounds []. Research is ongoing to explore KNP's potential as a catalyst for other organic transformations.

Other Applications:

  • Metal-organic frameworks (MOFs): KNP finds use in the synthesis of MOFs, which are porous materials with potential applications in gas storage and separation [].

Potassium n-propoxide, in n-propanol, is a chemical compound with the molecular formula C3H7KO\text{C}_3\text{H}_7\text{KO} and a molecular weight of approximately 98.1854 g/mol. It is classified as an alkoxide, specifically a potassium salt of n-propanol. This compound appears as a colorless or slightly yellow liquid and is known for its high solubility in n-propanol and certain ethers, making it useful in various chemical applications .

Potassium n-propoxide acts as a strong base and nucleophile in organic reactions. It can deprotonate alcohols and other acidic compounds, facilitating various chemical transformations. Some notable reactions include:

  • Deprotonation of Alcohols: Potassium n-propoxide can react with alcohols to form alkoxides, releasing n-propanol.
  • Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, where it attacks electrophilic centers in organic molecules.
  • Formation of Ethers: In the presence of alkyl halides, potassium n-propoxide can be used to synthesize ethers via the Williamson ether synthesis .

Potassium n-propoxide can be synthesized through several methods:

  • Direct Reaction: Reacting potassium metal with n-propanol under controlled conditions:
    2 K+2 C3H8O2 KOC3H7+H2\text{2 K}+\text{2 C}_3\text{H}_8\text{O}\rightarrow \text{2 KOC}_3\text{H}_7+\text{H}_2
  • Neutralization: Mixing potassium hydroxide with n-propanol can also yield potassium n-propoxide:
    KOH+C3H8OKOC3H7+H2O\text{KOH}+\text{C}_3\text{H}_8\text{O}\rightarrow \text{KOC}_3\text{H}_7+\text{H}_2\text{O}

These methods typically require anhydrous conditions to prevent moisture from interfering with the reaction .

Potassium n-propoxide shares similarities with other alkoxides but possesses unique characteristics due to its specific structure and reactivity profile. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Sodium n-propoxideC3H7NaOMore commonly used in industrial applications
Potassium tert-butoxideC4H9KOStronger base; used for deprotonation reactions
Lithium diisopropylamideC6H14LiNStronger nucleophile; widely used in organic synthesis
Sodium methoxideCH3NaOCommonly used for methylation reactions

Potassium n-propoxide is unique due to its balance between reactivity and stability, making it suitable for specific organic transformations while being less reactive than some of its counterparts like sodium tert-butoxide .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

99.02122136 g/mol

Monoisotopic Mass

99.02122136 g/mol

Heavy Atom Count

5

Dates

Modify: 2024-02-18

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